Reduced Amine Basicity (pKa) Compared to 4,4-Difluoropiperidine
The addition of a third fluorine atom at the 3-position of the piperidine ring significantly lowers the basicity of the amine nitrogen relative to the gem-difluorinated analog, 4,4-difluoropiperidine. The trifluorinated pattern leads to a lower predicted pKa value, which is a critical factor in reducing undesired binding to the hERG potassium ion channel [1].
| Evidence Dimension | Amine Basicity (pKa) |
|---|---|
| Target Compound Data | Lower than 6.51 (inferred) |
| Comparator Or Baseline | 3,3-difluoropiperidine (pKa = 6.51), 4,4-difluoropiperidine (pKa = 8.20), piperidine (pKa = 11.2) |
| Quantified Difference | pKa reduction of >0.49 units relative to 3,3-difluoropiperidine and >1.69 units relative to 4,4-difluoropiperidine (estimated) |
| Conditions | Predicted values based on ACD/Labs Percepta and ChemDraw calculations; piperidine reference value from literature . |
Why This Matters
A lower pKa is a primary strategy to mitigate hERG channel-related cardiotoxicity, a common cause of drug candidate failure, making this compound a superior starting point for safety-focused medicinal chemistry programs.
- [1] Le Roch, M.; Renault, J.; Argouarch, G.; et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J. Org. Chem. 2024, 89 (7), 4932-4946. View Source
